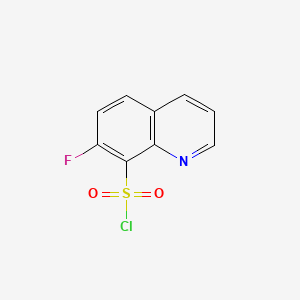

7-Fluoroquinoline-8-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClFNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both fluorine and sulfonyl chloride groups in its structure makes it a versatile compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . The sulfonyl chloride group can then be introduced using chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods: Industrial production of 7-Fluoroquinoline-8-sulfonyl chloride often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under specific conditions.

Major Products:

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

7-Fluoroquinoline-8-sulfonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-Fluoroquinoline-8-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and biological assays .

Molecular Targets and Pathways: In biological systems, fluorinated quinoline derivatives target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By stabilizing the enzyme-DNA complex, these compounds inhibit DNA synthesis and lead to bacterial cell death .

Comparación Con Compuestos Similares

8-Quinolinesulfonyl chloride: Similar in structure but lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

7-Fluoro-4-chloroquinoline: Another fluorinated quinoline derivative but with different substitution patterns, leading to different chemical and biological properties.

Fluoroquinolones: A class of antibiotics that include fluorine atoms in their structure, known for their broad-spectrum antibacterial activity.

Uniqueness: The presence of both fluorine and sulfonyl chloride groups in 7-Fluoroquinoline-8-sulfonyl chloride makes it unique in its reactivity and applications. The fluorine atom enhances its biological activity, while the sulfonyl chloride group provides a reactive site for further chemical modifications .

Actividad Biológica

7-Fluoroquinoline-8-sulfonyl chloride is a fluorinated quinoline derivative characterized by its unique chemical structure, featuring a fluorine atom at the 7-position and a sulfonyl chloride group at the 8-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a precursor for biologically active molecules. Its applications span across various fields, including pharmaceuticals, agrochemicals, and biochemical assays.

- Molecular Formula : C₉H₆ClFNO₂S

- Molecular Weight : 245.66 g/mol

The presence of both the fluorine and sulfonyl chloride groups enhances its reactivity and biological activity, making it a valuable compound in synthetic chemistry and drug development.

The biological activity of this compound primarily involves its interaction with key molecular targets in bacterial cells. The sulfonyl chloride group is highly electrophilic, allowing it to undergo nucleophilic substitution reactions. This reactivity is exploited in the synthesis of sulfonamides and other derivatives that can inhibit critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. These compounds have been shown to target fluoroquinolone-resistant strains of bacteria, including Escherichia coli and Klebsiella pneumoniae. A study demonstrated that isoquinoline sulfonamides, structurally related to this compound, act as allosteric inhibitors of DNA gyrase, providing a novel mechanism to combat antibiotic resistance .

Antineoplastic Properties

In addition to antibacterial activity, compounds derived from this compound have been explored for their potential antineoplastic (anti-cancer) effects. The inhibition of lactate dehydrogenase (LDH) isoforms has been identified as a promising strategy in cancer treatment. Some derivatives have shown IC50 values lower than 5 μM against specific LDH isoforms, indicating potent inhibitory activity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at position 7; sulfonyl chloride at position 8 | Enhanced reactivity and biological activity due to unique groups |

| 8-Quinolinesulfonyl chloride | Lacks fluorine substitution | Broader application scope without fluorine influence |

| 6-Fluoroquinoline-3-sulfonyl chloride | Fluorine at position 6 | Potentially different biological activity profiles |

The unique positioning of functional groups in this compound significantly influences its reactivity and applications compared to its analogs.

Case Studies

-

Antibacterial Efficacy Against Resistant Strains

A study focused on the development of allosteric inhibitors targeting DNA gyrase showed that optimized derivatives of isoquinoline sulfonamides could effectively combat fluoroquinolone-resistant E. coli strains. The structural optimization led to compounds with enhanced binding affinity to the gyrase-DNA complex . -

Inhibition of Lactate Dehydrogenase

Research into ethyl pyrimidine-quinolines demonstrated that compounds derived from quinoline structures could inhibit both LDHA and LDHB isoforms effectively. Notably, some compounds exhibited IC50 values around 1 μM, highlighting their potential as dual inhibitors in cancer therapy .

Propiedades

IUPAC Name |

7-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-7(11)4-3-6-2-1-5-12-8(6)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDQKSWUOLQECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)S(=O)(=O)Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.